Comparative nAChR Affinity: Anagyrine vs. Cytisine, Lupanine, and Sparteine
Anagyrine exhibits a distinct nAChR binding profile that is orders of magnitude weaker than the high-affinity ligand cytisine but stronger than sparteine. In a standardized radioligand binding assay using [³H]-nicotine on membranes from porcine brain, anagyrine displaced 50% of the specifically bound radioligand at a concentration (IC₅₀) of 2,096 µM . This is in stark contrast to cytisine, which had an IC₅₀ of 0.14 µM, and sparteine, with an IC₅₀ of 331 µM . Lupanine, another common quinolizidine alkaloid, was significantly more potent with an IC₅₀ of 5 µM .
| Evidence Dimension | nAChR Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2,096 µM |
| Comparator Or Baseline | Cytisine: 0.14 µM; Lupanine: 5 µM; Sparteine: 331 µM |
| Quantified Difference | ~15,000-fold lower affinity than cytisine; ~420-fold lower than lupanine; ~6.3-fold lower than sparteine |
| Conditions | Radioligand binding assay using [³H]-nicotine on porcine brain membranes |
Why This Matters
This quantification ensures researchers procure anagyrine specifically for its unique, moderate-affinity nAChR desensitization mechanism, as opposed to the high-affinity agonism of cytisine or the weak effects of sparteine.
- [1] European Food Safety Authority (EFSA). (2019). Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. EFSA Journal, 17(11), e05860. (Data compiled in Table 3). View Source
